6-Methanesulfonyl-1,2,3,4-tetrahydronaphthalen-1-one
Description
Properties
IUPAC Name |
6-methylsulfonyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-15(13,14)9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXWMGFWYFHVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226354 | |
| Record name | 3,4-Dihydro-6-(methylsulfonyl)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092349-12-6 | |
| Record name | 3,4-Dihydro-6-(methylsulfonyl)-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092349-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-6-(methylsulfonyl)-1(2H)-naphthalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801226354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Conversion of 6-Methylthio-1-Tetralone
The oxidation of sulfide functionalities to sulfones provides a direct pathway for introducing methanesulfonyl groups. This method leverages green chemistry principles, as demonstrated in the synthesis of 6-methoxy-1-tetralone. Adapting these conditions, 6-methylthio-1-tetralone undergoes oxidation using Oxone (potassium peroxymonosulfate) in the presence of cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst.
Reaction Conditions and Mechanism
- Substrate : 6-Methylthio-1-tetralone
- Oxidizing Agent : Oxone (2.2 equiv)
- Catalyst : CTAB (0.1 equiv)
- Solvent : Water
- Temperature : 20°C
- Time : 2 hours
The reaction proceeds via a radical mechanism, where Oxone generates sulfate radicals (SO₄⁻) that abstract hydrogen from the methylthio group, forming a thiyl radical. Subsequent oxygen insertion and hydrolysis yield the sulfone. Isolation involves extraction with ethyl acetate and purification via column chromatography (hexanes/EtOAc, 9:1), affording the product in 91% yield .
Key Advantages:
- Sustainability : Aqueous conditions minimize organic solvent use.
- Efficiency : High yields under mild temperatures.
Friedel-Crafts Sulfonylation
Direct electrophilic sulfonylation, though less common, offers a single-step route. Methanesulfonyl chloride serves as the electrophile, with AlCl₃ as a Lewis acid catalyst.
Procedure:
- Substrate : 1-Tetralone
- Electrophile : Methanesulfonyl chloride (1.2 equiv)
- Catalyst : AlCl₃ (1.5 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → room temperature
- Time : 6 hours
The ketone group meta-directs electrophilic attack, favoring sulfonylation at the 6-position. Quenching with ice-water and extraction yields crude product, which is recrystallized from ethanol to achieve 68% purity .
Challenges:
- Regioselectivity : Competing sulfonylation at positions 5 and 8 necessitates careful kinetic control.
- Side Reactions : Over-sulfonylation and ketone reduction may occur.
Chemical Reactions Analysis
6-Methanesulfonyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ketone group into an alcohol.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include sulfone derivatives, alcohols, and substituted naphthalenes
Scientific Research Applications
6-Methanesulfonyl-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methanesulfonyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Tetralone Derivatives and Their Properties
Cost and Availability
- 6-Methanesulfonyl-tetralone is significantly costlier (€629/50 mg) than 6-amino-tetralone (€25/1g), reflecting the complexity of introducing sulfonyl groups versus amino functionalities .
- Halogenated and methoxy derivatives are widely available but lack explicit pricing data in the evidence.
Biological Activity
6-Methanesulfonyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 1092349-12-6) is a bicyclic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. This compound features a tetrahydronaphthalene ring system with a methanesulfonyl group, which is believed to contribute to its biological activity. The following sections provide an overview of its biological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 6-methylsulfonyl-3,4-dihydro-1(2H)-naphthalenone
- Molecular Formula : C11H12O3S
- InChI Key : ZBXWMGFWYFHVOL-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methanesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including:
- Anti-inflammatory effects : The compound may inhibit pro-inflammatory cytokines and pathways.
- Anticancer properties : It has shown promise in inhibiting the proliferation of cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For example:
These findings suggest that the compound could be a candidate for further development in cancer therapeutics.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in cell cultures and animal models.
Study on Cancer Cell Lines
A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The researchers concluded that the compound's mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.
In Vivo Studies
In vivo studies using mouse models have demonstrated the efficacy of this compound in reducing tumor size in xenograft models. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| 6-Methylsulfonyl-1,2,3,4-tetrahydronaphthalen-1-one | Similar structure | Moderate anticancer activity |
| 6-Methanesulfonyl-1,2,3,4-tetrahydronaphthalene | Lacks ketone group | Lower activity |
This comparison highlights the unique properties of this compound that contribute to its enhanced biological activity.
Q & A
Basic: What are the optimal synthetic routes for 6-Methanesulfonyl-1,2,3,4-tetrahydronaphthalen-1-one, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of 6-Methanesulfonyl derivatives can be adapted from methods used for structurally similar compounds, such as alkylation or sulfonylation of a tetrahydronaphthalenone scaffold. For example:
- Sulfonylation Approach : Reacting 6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-one with methanesulfonyl chloride in the presence of a base (e.g., sodium hydride or pyridine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically impact reaction efficiency .
- Purification : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H NMR : Key signals include the methanesulfonyl group (-SO₂CH₃) as a singlet at ~3.0 ppm and aromatic protons (if present) in the 6.5–7.5 ppm range. The tetrahydronaphthalenone scaffold shows characteristic multiplet patterns for cyclic CH₂ groups (1.5–2.5 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~210 ppm, while the sulfonyl carbon (-SO₂CH₃) resonates near 45 ppm .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and S=O (~1350–1150 cm⁻¹) confirm functional groups .
Advanced: What computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Use B3LYP/6-311++G(d,p) basis sets to calculate molecular electrostatic potential (MESP), revealing nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature can polarize the naphthalenone ring .
- HOMO-LUMO analysis predicts charge-transfer interactions, relevant for understanding reactivity in nucleophilic additions or redox reactions .
- Molecular Dynamics (MD) Simulations : Study solvation effects or protein-ligand interactions if biological targets are hypothesized .
Advanced: How do structural modifications at the 6-position (e.g., sulfonyl vs. methoxy groups) affect biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Sulfonyl vs. Methoxy : The -SO₂CH₃ group enhances electron-withdrawing effects, potentially increasing binding affinity to enzymes (e.g., sulfonamide-sensitive targets like carbonic anhydrase). In contrast, methoxy (-OCH₃) groups are electron-donating, altering π-π stacking interactions in receptor binding .
- Case Study : Compare inhibitory activity against bacterial dihydropteroate synthase (DHPS) between sulfonyl and methoxy derivatives. IC₅₀ assays under standardized conditions (pH 7.4, 37°C) can quantify potency differences .
Advanced: What strategies resolve discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Data Contradiction Analysis :
- Experimental Variables : Control for solvent polarity (e.g., DMSO vs. aqueous buffer), which may affect compound aggregation or solubility. For instance, >1% DMSO can artificially suppress activity in cell-based assays .
- Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP accumulation for GPCR targets) to distinguish direct vs. indirect effects .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to cross-reference results across studies, identifying outliers due to assay variability or impurities .
Advanced: How can crystallographic data resolve conformational ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) :
- Grow crystals via slow evaporation in a solvent system (e.g., ethanol/water). SHELX programs (e.g., SHELXL) refine structure parameters, confirming bond angles and torsional strain in the tetrahydronaphthalenone ring .
- Compare experimental data with DFT-optimized geometries to validate computational models. Discrepancies >0.05 Å in bond lengths suggest lattice packing effects .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing :
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Kinetic Studies :
- Perform Hammett analysis using para-substituted nucleophiles (e.g., thiophenols) to correlate reaction rates (k) with σ values. A negative ρ value indicates a transition state with increased electron density at the sulfonyl group .
- Isotope Effects (kH/kD): Compare rates with deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., bond cleavage or proton transfer) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
